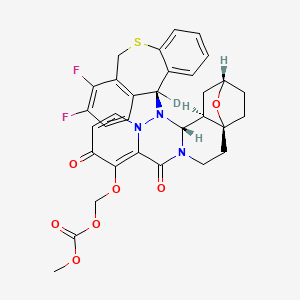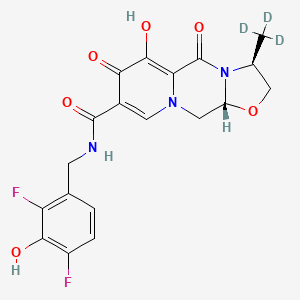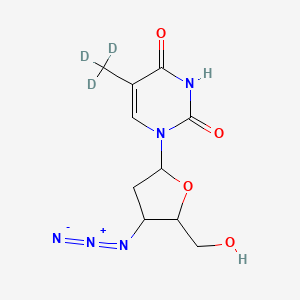
Vistusertib-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vistusertib-d3 is a deuterated form of Vistusertib, a dual inhibitor of the mammalian target of rapamycin complex 1 and complex 2. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Vistusertib. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vistusertib-d3 involves the incorporation of deuterium atoms into the Vistusertib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves:
Scaling Up Hydrogen-Deuterium Exchange Reactions: Optimizing reaction conditions to ensure efficient and cost-effective production.
Purification: Using techniques such as chromatography to purify the final product and ensure high deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions
Vistusertib-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can replace functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of this compound.
Applications De Recherche Scientifique
Vistusertib-d3 has a wide range of scientific research applications, including:
Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion of Vistusertib in biological systems.
Metabolic Pathway Analysis: Tracing the metabolic pathways of Vistusertib using deuterium-labeled compounds.
Drug Development: Investigating the efficacy and safety of Vistusertib in preclinical and clinical studies.
Biological Research: Understanding the role of the mammalian target of rapamycin complex 1 and complex 2 in various diseases, including cancer and pulmonary fibrosis
Mécanisme D'action
Vistusertib-d3 exerts its effects by inhibiting the mammalian target of rapamycin complex 1 and complex 2. This inhibition leads to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival. The molecular targets include:
mTORC1 and mTORC2: Inhibition of these complexes disrupts their signaling pathways.
Downstream Effectors: Inhibition of mTORC1 and mTORC2 affects various downstream effectors, including ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1
Comparaison Avec Des Composés Similaires
Similar Compounds
Everolimus: Another mTOR inhibitor, but it primarily targets mTORC1.
Temsirolimus: Similar to Everolimus, it targets mTORC1.
AZD8055: A dual mTORC1 and mTORC2 inhibitor, similar to Vistusertib.
Uniqueness of Vistusertib-d3
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the metabolic stability and pathways of Vistusertib, making it a valuable tool in drug development and research.
Propriétés
Formule moléculaire |
C25H30N6O3 |
|---|---|
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1/i3D3 |
Clé InChI |
JUSFANSTBFGBAF-MVTDVSAUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(=O)C1=CC=CC(=C1)C2=NC3=C(C=C2)C(=NC(=N3)N4CCOC[C@@H]4C)N5CCOC[C@@H]5C |
SMILES canonique |
CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




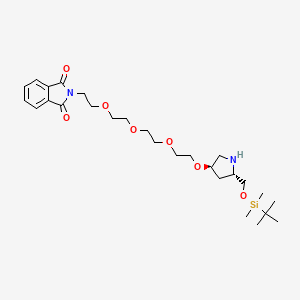
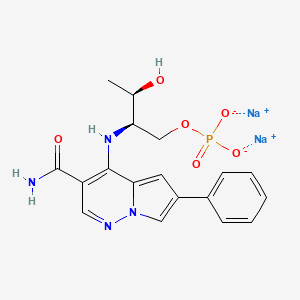
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
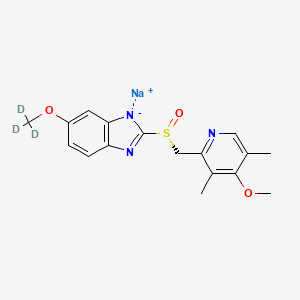
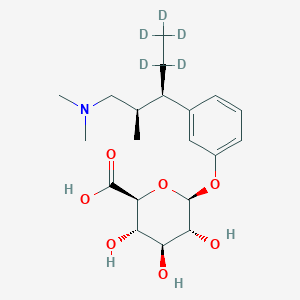

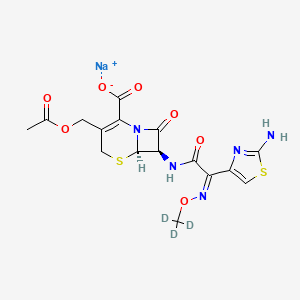
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
